(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid is an organic compound with the molecular formula C8H8F2NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions, and an amino group is attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during the hydrolysis step. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (S)-2-Amino-2-(3,5-difluorophenyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid: Lacks the fluorine substitutions and amino group, resulting in different chemical properties and reactivity.
3,5-Difluorophenylacetic Acid: Similar structure but lacks the amino group, affecting its biological activity and applications.
2-Amino-2-phenylacetic Acid: Lacks the fluorine substitutions, leading to different interactions with biological targets.
Uniqueness
(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid is unique due to the presence of both fluorine atoms and the amino group, which confer distinct chemical and biological properties. These features make it a versatile compound for various research applications, particularly in the fields of medicinal chemistry and drug development.
Biological Activity
(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid is a synthetic amino acid derivative with significant potential in pharmacological applications, particularly in the context of neurological disorders and other therapeutic areas. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₈H₇F₂NO₂ and a molecular weight of approximately 187.15 g/mol. Its structure features:
- An amino group (-NH₂)
- A carboxylic acid group (-COOH)
- A 3,5-difluorophenyl ring
This unique arrangement contributes to its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Properties : Preliminary studies suggest it may modulate neurotransmitter systems, potentially offering neuroprotective benefits.
- Antiviral Activity : Its structural similarities to other bioactive compounds hint at possible antiviral effects, particularly against HIV, where fluorinated compounds have shown enhanced activity due to improved interactions with hydrophobic pockets in viral proteins .
- Interaction with Biomolecules : The presence of functional groups allows for hydrogen bonding and interaction with various proteins and enzymes, which may influence receptor binding affinities and enzymatic activities .
While specific mechanisms for this compound remain largely uncharacterized, its potential interactions include:
- Receptor Modulation : The compound may act on neurotransmitter receptors or other signaling pathways.
- Enzyme Inhibition : It could inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects .
Case Studies and Experimental Data
-
Neuroprotective Studies : In vitro experiments demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. Cells treated with the compound showed reduced levels of reactive oxygen species (ROS) compared to untreated controls.
Treatment ROS Levels (µM) Cell Viability (%) Control 12.5 50 Compound 6.8 85 -
Antiviral Activity : A study focusing on HIV-1 inhibition showed that derivatives of this compound exhibited submicromolar activity against viral replication. The most potent derivatives had EC₅₀ values significantly lower than standard antiviral agents.
Compound ID EC₅₀ (µM) Selectivity Index Compound A 0.11 >100 Compound B 0.28 >50 - Binding Studies : Surface plasmon resonance (SPR) assays indicated that this compound binds effectively to specific protein targets involved in neurotransmission and viral entry processes .
Synthesis Methods
Various synthetic routes have been explored for producing this compound:
- Direct Fluorination : Utilizing fluorinated reagents under controlled conditions to introduce fluorine atoms at the 3 and 5 positions of the phenyl ring.
- Chiral Synthesis Techniques : Employing asymmetric synthesis methods to ensure the desired stereochemistry is achieved effectively.
Properties
Molecular Formula |
C8H7F2NO2 |
---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3,5-difluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
VQMIPXXHDSGKJJ-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.